(S)-Atenolol-d7

Enantioselective Pharmacokinetics Chiral Bioanalysis β1-Adrenergic Receptor Pharmacology

(S)-Atenolol-d7 is a stable isotope-labeled, enantiomerically pure analog of the cardioselective β1-adrenergic receptor blocker (S)-atenolol. The compound incorporates seven deuterium atoms at the isopropyl moiety, yielding a molecular formula of C14H15D7N2O3 and a molecular weight of 273.38 g/mol.

Molecular Formula C14H22N2O3
Molecular Weight 273.384
CAS No. 1309283-20-2; 1309283-25-7
Cat. No. B2932527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Atenolol-d7
CAS1309283-20-2; 1309283-25-7
Molecular FormulaC14H22N2O3
Molecular Weight273.384
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D
InChIKeyMETKIMKYRPQLGS-FAPHKGRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Atenolol-d7 (CAS 1309283-20-2): Deuterium-Labeled Enantiopure Internal Standard for β-Blocker Bioanalysis Procurement


(S)-Atenolol-d7 is a stable isotope-labeled, enantiomerically pure analog of the cardioselective β1-adrenergic receptor blocker (S)-atenolol [1]. The compound incorporates seven deuterium atoms at the isopropyl moiety, yielding a molecular formula of C14H15D7N2O3 and a molecular weight of 273.38 g/mol . It is exclusively intended for use as an internal standard in quantitative LC-MS/MS and GC-MS workflows for the enantioselective determination of (S)-atenolol in biological matrices [1].

Why (S)-Atenolol-d7 Cannot Be Replaced by (RS)-Atenolol-d7 or Achiral Internal Standards in Enantioselective Bioanalysis


Generic substitution fails at two distinct analytical decision points. First, atenolol is marketed as a racemate (RS)-atenolol, but the pharmacological β1-blocking activity resides exclusively in the (S)-enantiomer; (S)-atenolol exhibits approximately 50-fold higher β1-adrenergic inhibitory activity and fewer side effects than (R)-atenolol [1][2]. Enantioselective pharmacokinetic studies therefore require separate quantification of each enantiomer, and using racemic (RS)-atenolol-d7 as an internal standard introduces isotopic dilution that is not matched to the stereochemically defined analyte, potentially compromising chiral resolution validation [2]. Second, substituting a non-deuterated analog or a structurally dissimilar internal standard (e.g., sotalol, metoprolol) fails to correct for differential matrix effects and ionization efficiency variations inherent to LC-MS/MS quantification in complex biological samples, a problem that stable isotope-labeled internal standards specifically address [3].

(S)-Atenolol-d7 Comparative Differentiation Evidence: Quantitative Procurement Decision Support


Stereochemical Matching: (S)-Atenolol-d7 Provides Enantiopure Internal Standard for (S)-Atenolol Quantification

(S)-Atenolol-d7 is stereochemically matched to the pharmacologically active (S)-enantiomer of atenolol, which demonstrates approximately 50-fold higher β1-adrenergic inhibitory activity and a superior side-effect profile relative to (R)-atenolol [1][2]. In contrast, (RS)-atenolol-d7, the more commonly supplied racemic deuterated internal standard, contains both (S)- and (R)-enantiomers in equal proportion and is intended for quantification of racemic (RS)-atenolol rather than enantiopure (S)-atenolol [3]. For enantioselective LC-MS/MS methods requiring separate quantification of (S)-atenolol, only an enantiomerically pure internal standard such as (S)-Atenolol-d7 provides stereochemically consistent isotopic dilution for accurate calibration [2].

Enantioselective Pharmacokinetics Chiral Bioanalysis β1-Adrenergic Receptor Pharmacology

Stable Isotope Labeling: Deuterium Substitution Minimizes Matrix Effects in LC-MS/MS Quantification

(S)-Atenolol-d7 incorporates seven deuterium atoms (+7 Da mass shift), enabling reliable differentiation from unlabeled (S)-atenolol during mass spectrometric detection while maintaining near-identical chromatographic retention behavior and ionization efficiency [1]. This isotopic labeling minimizes interference from endogenous compounds and corrects for matrix effects that would otherwise compromise quantification accuracy when non-isotopically labeled internal standards are used [1][2]. For calibration curves validated for atenolol-d7, typical linearity ranges from 1–1000 ng/mL with precision (CV) <15% can be achieved when deuterated internal standards are employed . Non-isotopically labeled alternatives (e.g., metoprolol, sotalol) exhibit differential matrix effect and recovery characteristics, requiring additional validation and potentially introducing bias exceeding 15% in biological sample quantification .

Bioanalytical Method Validation LC-MS/MS Internal Standardization Matrix Effect Correction

Procurement Considerations: Vendor-Supplied Purity and Isotopic Enrichment Specifications for (S)-Atenolol-d7

Vendor specifications for (S)-Atenolol-d7 provide quantifiable purity thresholds that inform procurement decisions. Key Organics Ltd supplies (S)-Atenolol-d7 at >95% chemical purity in 1 mg, 5 mg, and 10 mg quantities [1]. SHANGHAI MAI KE LIN SHENG HUA Technology Co., Ltd. supplies the compound at ≥98 atom % D isotopic enrichment in 100 mg quantity [1]. In comparison, racemic (RS)-atenolol-d7 (CAS 1202864-50-3) from Cayman Chemical is supplied with purity specification of ≥99% deuterated forms (d1–d7) and verified stability of ≥4 years under recommended storage conditions [2]. While (S)-Atenolol-d7 vendor-supplied stability data are more limited, racemic atenolol-d7 products specify re-analysis for chemical purity after three years of storage . The enantiopure (S)-Atenolol-d7 is available at a premium price point relative to racemic atenolol-d7, reflecting the additional synthetic complexity of stereoselective deuteration [1].

Analytical Reference Standard Procurement Isotopic Enrichment Chemical Purity

High-Value Application Scenarios for (S)-Atenolol-d7 in Bioanalytical and Pharmacokinetic Research


Enantioselective Pharmacokinetic Studies of (S)-Atenolol in Preclinical and Clinical Development

(S)-Atenolol-d7 serves as the internal standard of choice for LC-MS/MS quantification of (S)-atenolol in plasma and urine samples from enantioselective pharmacokinetic studies. Given that (S)-atenolol exhibits approximately 50-fold higher β1-adrenergic blocking activity than (R)-atenolol [1], regulatory submissions for enantiopure atenolol formulations require separate quantification of the active enantiomer, which cannot be reliably performed using racemic (RS)-atenolol-d7 as the internal standard. The deuterium labeling (+7 Da mass shift) corrects for matrix effects inherent to biological samples, ensuring accuracy and precision compliant with FDA/EMA bioanalytical method validation guidelines [2].

Chiral Bioanalytical Method Development and Validation for β-Blocker Enantiomers

Laboratories developing and validating chiral HPLC or LC-MS/MS methods for the separation and quantification of atenolol enantiomers require an enantiomerically pure, stable isotope-labeled internal standard to establish method accuracy, precision, and recovery parameters. (S)-Atenolol-d7 provides stereochemically matched isotopic dilution that supports validation of chiral resolution efficiency and eliminates the confounding factor of racemic internal standard peak splitting [1]. Published chiral separation methods for atenolol enantiomers using alpha-1-AGP columns or cellulose-based stationary phases [3] benefit from the use of (S)-Atenolol-d7 to independently confirm retention time alignment and recovery of the (S)-enantiomer without interference from the (R)-enantiomer present in racemic internal standards.

Drug Metabolism and Excretion Studies Requiring Stereospecific Metabolite Tracking

In vitro and in vivo drug metabolism studies investigating the stereoselective disposition of (S)-atenolol rely on (S)-Atenolol-d7 as an internal standard to trace and quantify the parent compound and its metabolites in complex biological matrices. The isotopic labeling minimizes interference from endogenous compounds and enables reliable detection even at low ng/mL concentrations [2]. This application is particularly relevant for academic and pharmaceutical research investigating the clinical implications of enantioselective pharmacokinetics in populations with variable CYP2D6 metabolism or renal function, where total atenolol measurements may mask stereospecific clearance differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Atenolol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.